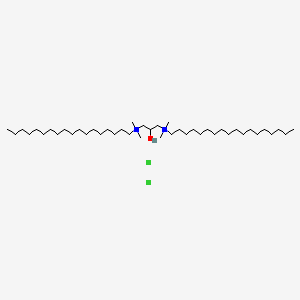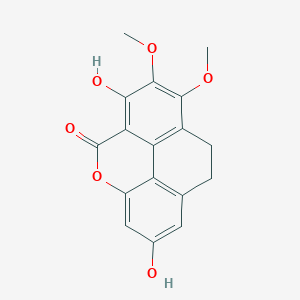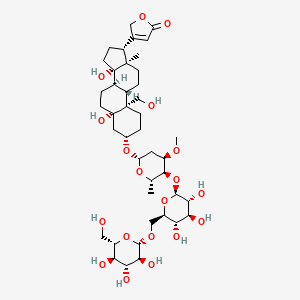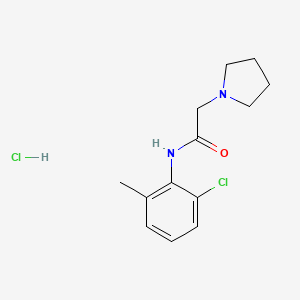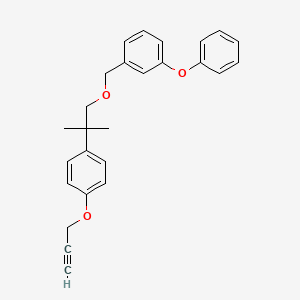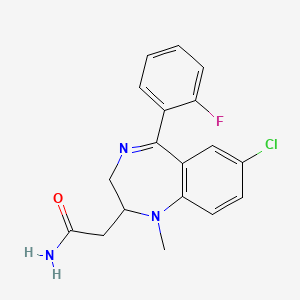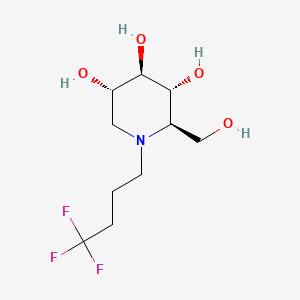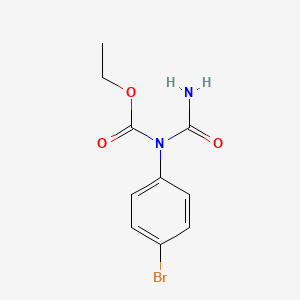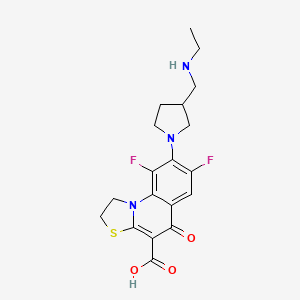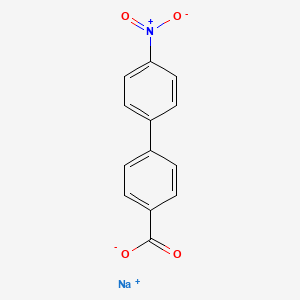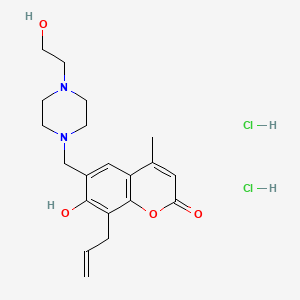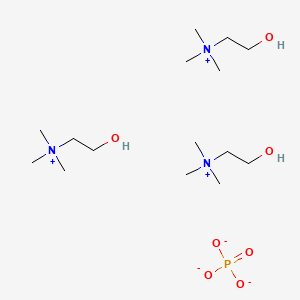
2-Hydroxy-N,N,N-trimethylethanaminium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N,N-trimethylethanaminium phosphate is a quaternary ammonium compound with a hydroxyl group and a phosphate group. It is known for its role in various biological and chemical processes, particularly in the synthesis of phospholipids and as a precursor to other important biochemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate typically involves the reaction of choline chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-N,N,N-trimethylethanaminium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of various chemical products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate involves its interaction with various molecular targets and pathways. It acts as a precursor to phospholipids, which are crucial for cell membrane integrity and function. The compound also participates in methylation reactions, which are important for the synthesis of neurotransmitters and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline chloride: A precursor to 2-Hydroxy-N,N,N-trimethylethanaminium phosphate, used in similar applications.
Betaine: Another quaternary ammonium compound with similar properties and applications.
Phosphatidylcholine: A phospholipid that contains choline and is involved in similar biological processes.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and a phosphate group, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
149636-22-6 |
|---|---|
Formule moléculaire |
C15H42N3O7P |
Poids moléculaire |
407.48 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;phosphate |
InChI |
InChI=1S/3C5H14NO.H3O4P/c3*1-6(2,3)4-5-7;1-5(2,3)4/h3*7H,4-5H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
MFICEUOHGYMFPO-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


